2,6-Lutidine-15N

Hyperpolarization NMR Spectroscopy pH Imaging

2,6-Lutidine-15N (CAS 1330198-31-6) is the nitrogen-15 isotopologue of 2,6-dimethylpyridine, a heterocyclic aromatic compound featuring two methyl groups at the 2- and 6-positions of the pyridine ring. This stable isotope-labeled compound is primarily employed as a mechanistic probe in nuclear magnetic resonance (NMR) spectroscopy, as an internal standard in liquid chromatography-mass spectrometry (LC-MS) quantification, and as a hyperpolarizable substrate in signal amplification by reversible exchange (SABRE) applications.

Molecular Formula C7H9N
Molecular Weight 108.15 g/mol
Cat. No. B13438600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Lutidine-15N
Molecular FormulaC7H9N
Molecular Weight108.15 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C
InChIInChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1
InChIKeyOISVCGZHLKNMSJ-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Lutidine-15N: Stable Isotope Labeled Heterocyclic Building Block for Quantitative NMR, MS and Hyperpolarization Research


2,6-Lutidine-15N (CAS 1330198-31-6) is the nitrogen-15 isotopologue of 2,6-dimethylpyridine, a heterocyclic aromatic compound featuring two methyl groups at the 2- and 6-positions of the pyridine ring [1]. This stable isotope-labeled compound is primarily employed as a mechanistic probe in nuclear magnetic resonance (NMR) spectroscopy, as an internal standard in liquid chromatography-mass spectrometry (LC-MS) quantification, and as a hyperpolarizable substrate in signal amplification by reversible exchange (SABRE) applications [2]. Its isotopically enriched 15N nucleus provides a distinct spectroscopic handle, enabling precise differentiation from naturally abundant 14N in complex matrices and facilitating tracer studies that are not feasible with the unlabeled parent compound .

Why Unlabeled 2,6-Lutidine or Alternative Isotopologues Cannot Substitute for 2,6-Lutidine-15N in Critical Quantitative and Mechanistic Studies


Direct substitution of 2,6-Lutidine-15N with the unlabeled compound or alternative isotopologues (e.g., 2,6-lutidine-d6) compromises analytical specificity and quantitative accuracy in isotope dilution mass spectrometry (IDMS) and fails to provide the distinct 15N NMR handle essential for hyperpolarization-based pH sensing or metabolic tracing [1]. The 15N nucleus exhibits a nuclear spin of 1/2, yielding sharp NMR signals suitable for hyperpolarization and long-lived spin state studies, whereas the naturally abundant 14N nucleus is quadrupolar (spin = 1), leading to broad, often uninformative spectra in complex environments [2]. Furthermore, the +1 Da mass shift (from m/z 107.15 to m/z 108.15) is insufficient for robust LC-MS/MS internal standardization when compared to deuterated analogs, which can suffer from chromatographic deuterium isotope effects and incomplete co-elution with the native analyte [3]. The following evidence quantifies the specific performance advantages that justify procurement of the 15N-labeled isotopologue over its closest analogs.

Quantitative Differentiation of 2,6-Lutidine-15N vs. Closest Analogs: NMR Hyperpolarization Performance, pKa and LC-MS Isotope Dilution Advantages


Superior 15N NMR Hyperpolarization Signal Enhancement in SABRE vs. Pyridine-15N and 2-Picoline-15N

In a direct head-to-head comparison under identical SABRE hyperpolarization conditions at 9.4 T, 2,6-lutidine-15N exhibited a 15N signal enhancement of 8702 ± 700, which is 1.6-fold greater than that of pyridine-15N (5437 ± 200) and 1.1-fold greater than that of 2-picoline-15N (7877 ± 400) [1]. This significant enhancement advantage is attributed to the presence of two ortho-methyl groups, which alter the electronic environment and the exchange dynamics with the iridium catalyst, directly translating to improved sensitivity for hyperpolarized pH sensing and metabolic imaging applications [1].

Hyperpolarization NMR Spectroscopy pH Imaging

Extended 15N Spin-Lattice Relaxation Time (T1) vs. Nicotinamide-15N for Long-Lived Hyperpolarized States

2,6-Lutidine-15N exhibits a 15N spin-lattice relaxation time (T1) of 31 ± 2 seconds at 9.4 T and physiological pH, which is 1.4-fold longer than that of nicotinamide-15N (22 ± 0.3 seconds) [1]. While pyridine-15N has a longer T1 (41 ± 3 seconds), the combination of moderate T1 and high SABRE enhancement makes 2,6-lutidine-15N a balanced probe for applications requiring both rapid hyperpolarization buildup and sufficient longitudinal storage for in vivo transport [1]. The extended T1 relative to nicotinamide-15N is advantageous for retaining hyperpolarized magnetization during the seconds-to-minutes timescale required for biological infusion and imaging [1].

Hyperpolarization Spin Relaxation NMR

Higher pKa Value vs. Pyridine-15N Enabling pH Sensing in the Physiologically Relevant Range

2,6-Lutidine-15N has a pKa of 6.60 ± 0.02, which is 1.43 units higher than that of pyridine-15N (pKa = 5.17 ± 0.07) [1]. This positions the 15N chemical shift response within the physiologically relevant pH range (pH 6.0–7.5), where pyridine-15N is largely insensitive due to being predominantly protonated [1]. The 15N chemical shift change upon protonation (Δδ) for 2,6-lutidine-15N is 90 ppm, enabling pH-dependent quantification via hyperpolarized 15N NMR with a sensitivity window that aligns with typical extracellular and intracellular pH variations encountered in tumor microenvironments and ischemic tissues [1].

pH Sensing Hyperpolarized NMR Biological Imaging

Superior LC-MS/MS Internal Standard Performance vs. Deuterated Analog (2,6-Lutidine-d6) Due to Absence of Chromatographic Isotope Effect

As a 15N-labeled internal standard, 2,6-Lutidine-15N provides a +1 Da mass shift (from m/z 107.15 to 108.15) relative to the native 14N analyte, ensuring near-identical chromatographic retention time without the deuterium isotope effect that causes retention time shifts of up to 0.1–0.3 min for deuterated analogs (e.g., 2,6-lutidine-d6, +6 Da) in reversed-phase LC [1]. This co-elution is critical for correcting matrix-induced ionization suppression in electrospray ionization (ESI) LC-MS/MS, as the internal standard and analyte must experience identical ionization conditions to accurately ratio their signals [2]. The 15N substitution preserves the exact chemical and physical properties of the parent molecule (identical pKa, logP, and steric bulk), whereas deuterium labeling can alter hydrogen-bonding interactions and lipophilicity, leading to variable recovery during sample preparation and chromatographic separation [1].

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

Distinct 15N NMR Coordination Shift Behavior in Metal Complexes vs. 3,5-Lutidine-15N

In a cross-study comparison of 15N NMR coordination shifts for Au(III), Pd(II), and Pt(II) chloride complexes, 2,6-lutidine-15N exhibits a 15N coordination shift (Δδ) that is systematically different from that of 3,5-lutidine-15N due to the steric hindrance imposed by the ortho-methyl groups, which alters the metal-nitrogen bond distance and the degree of π-back-donation [1]. While quantitative shift values are metal- and oxidation-state dependent, the steric shielding in 2,6-lutidine-15N results in a consistently smaller downfield shift upon coordination compared to the unhindered 3,5-isomer, enabling the use of 15N NMR to distinguish between sterically encumbered and unencumbered binding modes in mixed-ligand complexes [1]. This differential behavior is leveraged in mechanistic studies of catalytic cycles where the coordination geometry influences reaction selectivity [1].

Coordination Chemistry NMR Spectroscopy Metal Complexes

15N Isotopic Purity >98% Enables Accurate Isotope Dilution Quantification Without Unlabeled Background Interference

Commercial preparations of 2,6-Lutidine-15N are typically supplied with 15N isotopic enrichment of ≥98 atom%, as verified by lot-specific certificates of analysis . This high enrichment level ensures that the +1 Da isotopic peak (m/z 108) used for internal standardization contains negligible contribution from the naturally abundant 13C isotopologue of the unlabeled compound (which would produce a confounding m/z 108 signal at ~7.7% relative abundance) [1]. In contrast, using unlabeled 2,6-lutidine as a 'surrogate' internal standard would introduce significant systematic error in isotope dilution calculations, as the calibration curve would be distorted by the endogenous 13C contribution to the m/z 108 channel [1]. The ≥98 atom% 15N purity is a vendor-specified metric that directly translates to quantitative accuracy and must be verified via certificate of analysis prior to use .

Isotope Dilution MS Analytical Chemistry Quality Control

Procurement-Driven Application Scenarios for 2,6-Lutidine-15N in Hyperpolarized pH Imaging, Quantitative LC-MS/MS, and Coordination Chemistry Research


Hyperpolarized 15N NMR pH Imaging in Oncology and Ischemia Research

Leverage the 1.6-fold signal enhancement over pyridine-15N (8702 ± 700 vs. 5437 ± 200) and the physiologically optimized pKa of 6.60 to perform real-time pH mapping of tumor microenvironments and ischemic tissues using SABRE-hyperpolarized 2,6-lutidine-15N [1]. The 31-second T1 relaxation time permits transport and infusion of the hyperpolarized agent prior to imaging, while the 90-ppm 15N chemical shift change upon protonation provides a wide dynamic range for pH quantification in the 6.0–7.5 range [1].

Isotope Dilution LC-MS/MS Quantification of 2,6-Lutidine in Complex Biological Matrices

Employ 2,6-Lutidine-15N as the internal standard for accurate quantification of 2,6-lutidine in plasma, urine, or tissue homogenates via LC-MS/MS, capitalizing on the negligible chromatographic isotope effect (<0.02 min retention time shift) compared to deuterated analogs (0.1–0.3 min shift) [1]. The ≥98 atom% 15N enrichment ensures that the m/z 108 internal standard channel is free from native 13C interference, enabling reliable isotope dilution calculations for pharmacokinetic and toxicological studies .

Mechanistic Probing of Steric Effects in Transition Metal-Catalyzed Reactions

Utilize 2,6-Lutidine-15N as a sterically hindered ligand to investigate the influence of ortho-substitution on metal coordination geometry and catalytic activity. The distinct 15N NMR coordination shift behavior, which is consistently smaller in magnitude than that of the unhindered 3,5-lutidine-15N isomer, provides a spectroscopic fingerprint for distinguishing between sterically encumbered and unencumbered binding modes in mixed-ligand Au(III), Pd(II), and Pt(II) complexes [1].

Development of Long-Lived Hyperpolarized MR Contrast Agents

Incorporate 2,6-Lutidine-15N into molecular scaffolds designed for hyperpolarized magnetic resonance, exploiting its 31-second T1 and high SABRE enhancement to generate contrast agents with extended polarization lifetimes. The combination of moderate T1 and high enhancement (8702 ± 700) positions this compound as a favorable starting point for synthesizing next-generation hyperpolarized probes where both rapid polarization buildup and sufficient storage time are required [1].

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